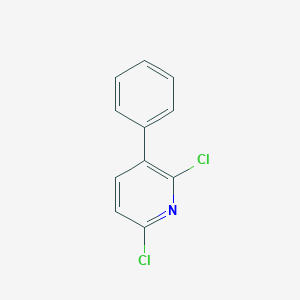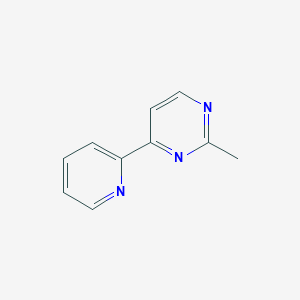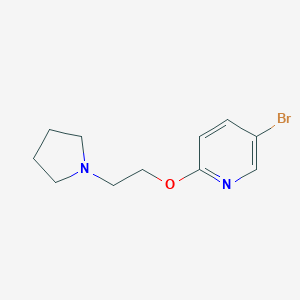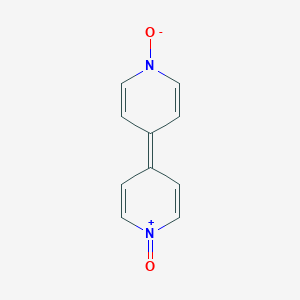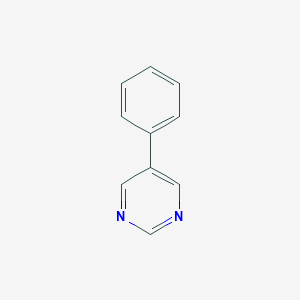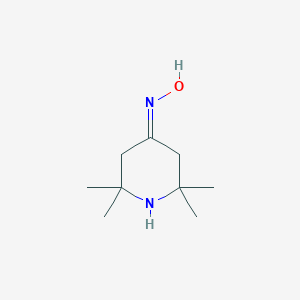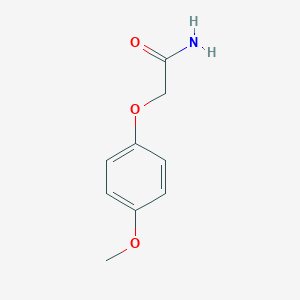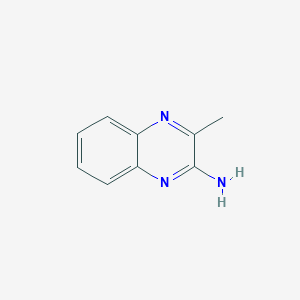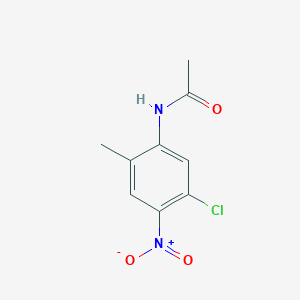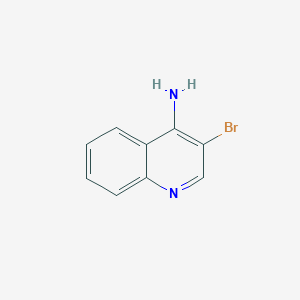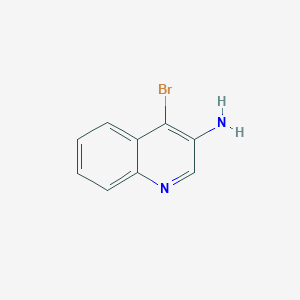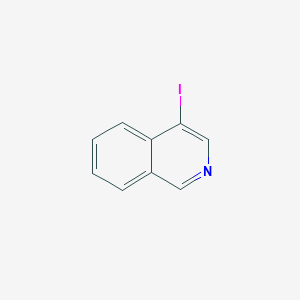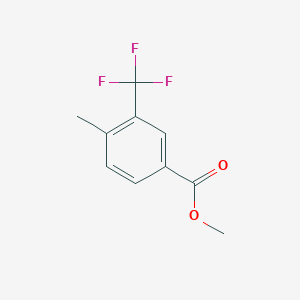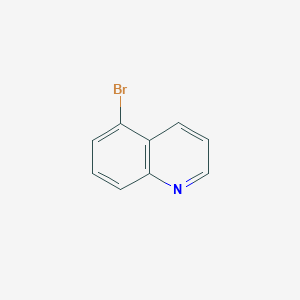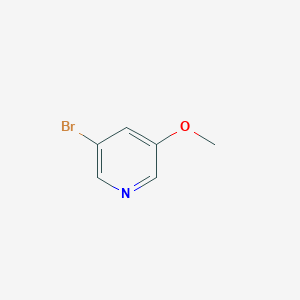
3-Bromo-5-methoxypyridine
Descripción general
Descripción
3-Bromo-5-methoxypyridine is an organic compound with the molecular formula C6H6BrNO. It is characterized by the presence of a bromine atom and a methoxy group attached to a pyridine ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in chemical research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxypyridine typically involves the bromination of 5-methoxypyridine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control the addition of reagents and maintain the desired temperature and pressure .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, and the pyridine ring can undergo reduction under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in an organic solvent.
Stille Coupling: Palladium catalysts and organotin reagents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce aldehydes or acids .
Aplicaciones Científicas De Investigación
3-Bromo-5-methoxypyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-methoxypyridine depends on its specific applicationIts bromine and methoxy functional groups play a crucial role in its reactivity and interaction with other molecules .
Molecular Targets and Pathways: In biological applications, this compound derivatives may target specific enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it can inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects .
Comparación Con Compuestos Similares
3-Bromo-4-methoxypyridine: Similar structure but with the methoxy group at the 4-position.
3-Bromo-5-iodopyridine: Contains an iodine atom instead of a methoxy group.
5-Bromo-2,3-dimethoxypyridine: Contains two methoxy groups at different positions
Uniqueness: 3-Bromo-5-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of bromine and methoxy groups makes it a versatile intermediate in various chemical transformations, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
3-bromo-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWUIWQMJFAWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355758 | |
| Record name | 3-Bromo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50720-12-2 | |
| Record name | 3-Bromo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-Bromo-5-methoxypyridine be used to synthesize complex molecules?
A1: Yes, this compound acts as a versatile building block in organic synthesis. Research demonstrates its utility in synthesizing tetrahydroindolizidines, a class of compounds found in many bioactive alkaloids. [] Specifically, this compound reacts with tert-butyl diazoacetate and a 3-alkenyloxindole in the presence of an iron(III) catalyst to produce the desired tetrahydroindolizidine in good yield (83%). [] This reaction proceeds through a catalytic cycle involving the formation of a pyridinium ylide intermediate. []
Q2: How does the presence of a methoxy group at the 5-position influence the reactivity of this compound in nitration reactions?
A2: Interestingly, the 5-methoxy group in this compound directs nitration to the 6-position. [] This regioselectivity contrasts with the behavior of other substituted pyridine N-oxides, where nitration typically occurs at the 4-position. [] This difference highlights the significant impact of substituent position on the reactivity of pyridine N-oxides.
Q3: Can this compound participate in metal-catalyzed coupling reactions?
A3: Yes, this compound readily undergoes the Mizoroki-Heck reaction with fluorous alkenes. [] This palladium-catalyzed coupling reaction allows for the introduction of fluorous chains onto the pyridine ring, providing access to potentially valuable fluorinated building blocks. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
